Boc-L-His(2-Oxo)-OH
Description
Significance of Oxidized Histidine Residues in Biochemical Systems
Histidine is an amino acid that plays a crucial role in the structure and function of many proteins, participating in enzyme catalysis and metal ion binding. rsc.org However, its imidazole (B134444) side chain is particularly susceptible to oxidation, a chemical modification caused by reactive oxygen species (ROS). rsc.orgresearchgate.nettandfonline.com This vulnerability is heightened by histidine's ability to chelate metal ions, which can catalyze the production of these damaging ROS. iris-biotech.denih.gov
The oxidation of histidine can lead to the formation of several products, with 2-oxohistidine (B12328305) being a major and stable outcome. iris-biotech.deiris-biotech.de The presence of 2-oxohistidine in proteins is considered a reliable marker of oxidative stress within biological systems. iris-biotech.denih.gov This form of protein damage has been linked to various physiological and pathological conditions, including aging and neurodegenerative disorders. iris-biotech.denih.goviris-biotech.de The formation of 2-oxohistidine can alter a protein's structure and function. For instance, the oxidation of specific histidine residues in the PerR protein, a sensor for hydrogen peroxide in Bacillus subtilis, prevents it from binding to DNA, thereby altering its regulatory function. researchgate.net
Academic Context of 2-Oxohistidine as a Post-Translational Modification Analogue
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and are critical for regulating their function. While many PTMs are enzymatic and part of normal cellular processes, non-enzymatic modifications, such as the oxidation of amino acid residues, can also occur. rsc.orgiris-biotech.de 2-oxohistidine is considered an analogue of a non-enzymatic PTM, providing a tangible target for studying the consequences of oxidative damage. nih.goviris-biotech.de
The study of 2-oxohistidine within peptides and proteins allows researchers to investigate how this specific modification impacts protein behavior. This includes changes in protein structure, interactions with other molecules, and susceptibility to degradation. dtu.dkportlandpress.com The presence of 2-oxohistidine can, for example, alter the way a peptide fragments in mass spectrometry analysis, a key technique in proteomics. nih.gov By synthesizing peptides containing 2-oxohistidine at specific locations, scientists can systematically probe its effects. nih.goviris-biotech.de
Design and Research Utility of Boc-L-His(2-Oxo)-OH as a Protected Amino Acid Derivative
To incorporate 2-oxohistidine into peptides for research purposes, chemists utilize a protected form of the amino acid, such as this compound. The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to the amino group of the histidine derivative. organic-chemistry.org This protection is essential during peptide synthesis to prevent unwanted side reactions and ensure that the amino acid is added to the growing peptide chain in a controlled manner.
The availability of this compound provides a critical tool for several research applications:
Synthesis of Peptide Probes: Researchers can synthesize peptides containing 2-oxohistidine to be used as probes for identifying and studying proteins that interact with this oxidized residue. iris-biotech.de For example, such probes have been used to screen a proteome microarray and identify proteins that bind to 2-oxohistidine-containing peptides, many of which are involved in redox-related cellular functions.
Antibody Production: Peptide antigens containing 2-oxohistidine can be synthesized to generate antibodies that specifically recognize this modification. iris-biotech.deiris-biotech.de These antibodies are invaluable for detecting and quantifying oxidized proteins in biological samples.
Biophysical and Biochemical Studies: The incorporation of 2-oxohistidine into peptides and proteins allows for detailed studies of its effects on protein structure, stability, and function. nih.gov This helps to elucidate the molecular mechanisms by which oxidative damage contributes to disease.
The development of efficient methods to synthesize 2-oxohistidine and its protected derivatives has been crucial for advancing this field of study. nih.gov The use of this compound and similar reagents facilitates the creation of precisely modified peptides, enabling a deeper understanding of the biological consequences of histidine oxidation. nih.goviris-biotech.de
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₇N₃O₅ iris-biotech.de |
| Molecular Weight | 271.27 g/mol iris-biotech.de |
| CAS Number | 2580114-21-0 iris-biotech.de |
| Storage Temperature | -20°C iris-biotech.deiris-biotech.de |
| Synonyms | (S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid, Boc-2-oxohistidine iris-biotech.de |
Table 2: Related Histidine Derivatives
| Compound Name | Chemical Formula | Molecular Weight | CAS Number |
| Fmoc-L-His(2-Oxo)-OH | C₂₁H₁₉N₃O₅ | 393.40 g/mol | 2679858-41-2 |
| Boc-His(Boc)-OH | C₁₆H₂₅N₃O₆ | 355.39 g/mol | 20866-46-0 chembk.com |
| Boc-L-His-OH | C₁₁H₁₇N₃O₄ | 255.27 g/mol | 17791-52-5 nih.govchemicalbook.com |
| Boc-His(Tos)-OH | C₁₈H₂₃N₃O₆S | 409.457 g/mol | 35899-43-5 chemsrc.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17N3O5 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)4-6-5-12-9(17)13-6/h5,7H,4H2,1-3H3,(H,14,18)(H,15,16)(H2,12,13,17)/t7-/m0/s1 |
InChI Key |
CHGVQMPAMWUFOT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)N1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC(=O)N1)C(=O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Oxohistidine Formation
Imidazole (B134444) Ring Susceptibility to Oxidative Damage
The imidazole ring of histidine is particularly susceptible to oxidative damage. researchgate.netmdpi.comresearchgate.net This vulnerability is a key factor in the formation of 2-oxohistidine (B12328305).
Reactive Oxygen Species (ROS): The imidazole ring can be oxidized by various reactive oxygen species. frontiersin.org
Site of Attack: The C-2 position of the imidazole ring is a primary site for oxidative attack, leading to the formation of 2-oxohistidine. nih.govresearchgate.net
Consequences of Oxidation: Oxidation of the imidazole ring can lead to the formation of 2-oxohistidine and other degradation products, potentially altering protein structure and function. researchgate.netdtu.dk
Role of Metal Chelation in Histidine Oxidation Mechanisms
Metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), play a crucial role in the oxidation of histidine. nih.govnih.gov The ability of the imidazole ring to chelate these metals is a significant factor in the mechanism of oxidation.
Fenton-type Chemistry: In the presence of hydrogen peroxide (H₂O₂), metal ions bound to histidine can catalyze the formation of highly reactive hydroxyl radicals through Fenton-type chemistry. nih.govresearchgate.net These radicals can then oxidize the histidine residue.
Site-Specific Damage: The chelation of metal ions to histidine residues can lead to site-specific oxidative damage, as the reactive oxygen species are generated in close proximity to the amino acid. tandfonline.com
Inhibition by Chelators: The oxidation of histidine can be inhibited by the addition of metal chelators like EDTA or desferrioxamine, which compete with the imidazole ring for binding to metal ions. ahajournals.orgnih.gov
Table 1: Effect of Metal Ions and Chelators on Histidine Oxidation
| Condition | Observation | Reference(s) |
| Histidine + Cu²⁺/Fe²⁺ + H₂O₂ | Increased formation of 2-oxohistidine | nih.gov |
| Histidine + Metal Chelators (EDTA, DTPA) | Inhibition of oxidation | ahajournals.orgnih.gov |
| Histidine-rich glycoprotein (B1211001) + Fe²⁺ | Chelation of iron, inhibiting hydroxyl radical production | tandfonline.com |
Singlet Oxygen ([¹]O₂) Participation in 2-Oxohistidine Generation Pathways
Singlet oxygen (¹O₂) is another reactive oxygen species that can participate in the oxidation of histidine, though its role in 2-oxohistidine formation can be complex and condition-dependent.
Endoperoxide Intermediate: Singlet oxygen can react with the imidazole ring of histidine to form a highly reactive endoperoxide intermediate. frontiersin.orgacs.org
Conversion to 2-Oxohistidine: This endoperoxide can then be converted to 2-oxohistidine. acs.org
Alternative Pathways: In some systems, the reaction of singlet oxygen with histidine may not lead to significant 2-oxohistidine formation, suggesting that other reaction pathways may be favored under certain conditions. udel.edu For instance, the endoperoxide can react with a nucleophile to form a stable imidazole adduct. frontiersin.org
Electron Transfer Processes in Histidine Oxidation
Electron transfer reactions are fundamental to the oxidative processes that lead to the formation of 2-oxohistidine. mdpi.com
Proton-Coupled Electron Transfer (PCET): In some photosensitized oxidation reactions, the mechanism involves a proton-coupled electron transfer (PCET) from the protonated form of histidine to the excited state of the photosensitizer. mdpi.com This generates a histidine radical cation.
Histidinyl Radical Formation: The reaction of histidine with certain free radicals can lead to the formation of a histidinyl radical through an electron transfer process. bioline.org.br
Role in Photosystems: In biological systems like photosystem II, a tyrosine-histidine pair is involved in a redox-driven proton relay, highlighting the importance of electron transfer involving histidine. acs.orgpnas.org
Factors Influencing Reaction Specificity and Byproduct Formation in 2-Oxo-Histidine Synthesis
The synthesis of 2-oxo-histidine can be influenced by several factors that affect the specificity of the reaction and the formation of byproducts.
pH: The pH of the reaction environment is a critical factor. For example, the oxidation of free L-histidine by tert-butylhydroperoxide to form 4(5)-imidazolecarboxaldehyde is highly pH-dependent, with a significant increase in product formation at pH 6.0 and above. nih.gov
Oxidizing Agent: The type of oxidizing agent used influences the products formed. For instance, chlorination of histidine can lead to byproducts such as 2-chlorohistidine (B161036) and β-cyanoalanine, with the latter being a dominant product over longer reaction times. acs.orgresearchgate.netacs.org
Reaction Conditions: Optimization of reaction conditions, such as the ratio of reagents in a Cu²⁺/ascorbate (B8700270)/O₂ system, can significantly improve the yield of 2-oxohistidine. nih.gov
Table 2: Byproducts of Histidine Oxidation under Different Conditions
| Oxidizing Agent/Condition | Major Byproduct(s) | Reference(s) |
| tert-Butylhydroperoxide (at pH ≥ 6.0) | 4(5)-imidazolecarboxaldehyde | nih.gov |
| Chlorine | 2-chlorohistidine, β-cyanoalanine | acs.orgresearchgate.netacs.org |
| Metal-catalyzed oxidation (e.g., Cu²⁺/ascorbate/O₂) | 2-oxohistidine | nih.govnih.gov |
Applications of Boc L His 2 Oxo Oh in Advanced Academic Research
Development and Application of Peptide Probes for Oxidative Modifications
Boc-L-His(2-Oxo)-OH is instrumental in the synthesis of peptide probes designed to investigate oxidative modifications. Histidine is a primary target for oxidation due to its metal-chelating properties and its susceptibility to metal-catalyzed oxidation. iris-biotech.deiris-biotech.deiris-biotech.de The major and stable product of histidine oxidation is 2-oxohistidine (B12328305), which serves as a reliable marker for oxidative damage in biological systems. iris-biotech.deiris-biotech.deiris-biotech.de The availability of this compound facilitates the creation of peptide probes and antigens containing this specific modification, thereby advancing research into these processes. iris-biotech.deiris-biotech.deiris-biotech.de
Studies on Non-Enzymatic Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for cellular function and can be either enzymatic or non-enzymatic. abcam.comwikipedia.org Non-enzymatic PTMs, such as oxidation, occur spontaneously and are often associated with cellular stress and aging. abcam.complos.org The oxidation of histidine to 2-oxohistidine is a key example of a non-enzymatic PTM. iris-biotech.deiris-biotech.deiris-biotech.de
The use of this compound allows researchers to synthesize peptides containing 2-oxohistidine at specific sites. iris-biotech.deiris-biotech.de These synthetic peptides are invaluable for:
Developing Antibodies: Creating antigens to generate antibodies that can specifically recognize and detect 2-oxohistidine-modified proteins in biological samples.
Investigating Protein Interactions: Studying how the presence of 2-oxohistidine affects a protein's structure, function, and interactions with other molecules.
Mass Spectrometry Analysis: Serving as standards for the identification and quantification of 2-oxohistidine in complex biological mixtures using techniques like liquid chromatography-tandem mass spectrometry. iris-biotech.deresearchgate.net
The ability to generate these specific peptide probes has significantly contributed to the understanding of non-enzymatic oxidative damage in proteins. iris-biotech.deiris-biotech.deiris-biotech.de
Elucidation of Oxidative Stress Mechanisms in Model Systems
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. frontiersin.orgfrontiersin.org This stress leads to damage of cellular components, including proteins, and is implicated in aging and various diseases like neurodegenerative disorders. iris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.de Histidine residues are particularly vulnerable to oxidation by ROS. iris-biotech.de
By incorporating this compound into synthetic peptides, researchers can create models to study the specific consequences of histidine oxidation. This approach helps to:
Identify the specific ROS responsible for histidine oxidation.
Understand the downstream effects of 2-oxohistidine formation on protein aggregation and function.
Investigate the cellular mechanisms that recognize and degrade oxidatively damaged proteins. iris-biotech.de
These model systems provide a controlled environment to dissect the complex pathways of oxidative stress, offering insights that are difficult to obtain from studying heterogeneous mixtures of oxidized proteins in vivo. iris-biotech.deiris-biotech.de
Utilization as a Building Block in Synthetic Peptide Chemistry
This compound is a valuable building block in the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS). Its structure is well-suited for incorporation into peptide chains, allowing for the creation of complex and specifically modified molecules.
Orthogonal Protection Strategies in Boc-based Solid-Phase Peptide Synthesis (SPPS)
SPPS relies on the use of protecting groups to prevent unwanted side reactions during peptide chain elongation. peptide.comrsc.org An orthogonal protection strategy is one where different protecting groups can be removed under distinct chemical conditions without affecting others. nih.govacs.org
In Boc-based SPPS, the temporary Nα-amino protecting group is the acid-labile Boc group. peptide.comnih.gov this compound fits into this strategy as the Boc group can be removed with moderate acid (like trifluoroacetic acid, TFA) to allow for the coupling of the next amino acid in the sequence. nih.goviris-biotech.de The 2-oxo modification on the histidine side chain is stable to the conditions used for Boc-group removal. peptide.com This allows for the specific placement of a 2-oxohistidine residue within a peptide sequence.
Table 1: Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Typically Protects | Removal Conditions | Orthogonal to Boc? |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | α-Amino group | Acid (e.g., TFA) | - |
| Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., Piperidine) | Yes iris-biotech.deorganic-chemistry.org |
| Benzyl | Bzl | Side chains | Strong acid (e.g., HF) | No (relative acidolysis) nih.gov |
| tert-Butyl | tBu | Side chains | Acid (e.g., TFA) | No iris-biotech.de |
Incorporation into Complex Peptide Sequences and Analogues
The ability to incorporate modified amino acids like 2-oxohistidine is crucial for synthesizing complex peptide sequences and analogues. acs.orgnih.gov this compound serves as a key reagent for creating peptides that mimic oxidatively damaged proteins. These synthetic peptides can be used to study the biological consequences of this specific modification in a controlled manner.
For example, researchers have synthesized peptide analogues containing 2-oxohistidine to investigate their susceptibility to enzymatic cleavage or their ability to bind to specific receptors. researchgate.net This allows for a detailed examination of how a single oxidative event can alter the biological activity of a peptide. The synthesis of such complex analogues is essential for understanding the molecular basis of diseases associated with oxidative stress. researchgate.netsigmaaldrich.com
Contributions to Chemical Biology Tools for Protein Modification Research
Chemical biology aims to study biological systems using chemical tools. acs.orgresearchgate.net this compound has contributed significantly to the development of such tools for investigating protein modifications. rsc.org
By enabling the synthesis of well-defined peptides and proteins containing 2-oxohistidine, this compound allows researchers to:
Probe for specific protein-protein interactions: Investigate whether the presence of 2-oxohistidine creates or disrupts binding sites for other proteins.
Develop assays for enzymatic activity: Determine if enzymes involved in protein degradation or repair can recognize and act upon 2-oxohistidine-containing substrates.
Create probes for cellular imaging: By attaching fluorescent tags to peptides containing 2-oxohistidine, researchers can visualize the localization of these modified peptides within cells.
These chemical biology tools are essential for moving beyond simply detecting oxidative damage to understanding its functional consequences at a molecular level. acs.orgfrontiersin.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Oxohistidine |
| Histidine |
| tert-Butyloxycarbonyl (Boc) |
| Trifluoroacetic acid (TFA) |
| Fluorenylmethyloxycarbonyl (Fmoc) |
| Piperidine |
| Benzyl (Bzl) |
| Hydrogen fluoride (B91410) (HF) |
| tert-Butyl (tBu) |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) |
Investigations into Histidine Metabolic Pathways and Derivatives
The study of histidine metabolism and its derivatives has been significantly advanced by the use of chemically synthesized tools that mimic naturally occurring modifications. Among these, this compound has emerged as a critical reagent. This compound serves as a precursor for the synthesis of peptides containing 2-oxohistidine, a major product of histidine oxidation. frontiersin.orgiris-biotech.deiris-biotech.deblackwellpublishing.com The presence of 2-oxohistidine in proteins is a hallmark of oxidative stress and is associated with aging and various neurodegenerative disorders. frontiersin.orgiris-biotech.deiris-biotech.denih.gov The incorporation of 2-oxohistidine into synthetic peptides allows researchers to investigate the biological consequences of this non-enzymatic post-translational modification. iris-biotech.denih.gov
The primary route to 2-oxohistidine formation in vivo is through the metal-catalyzed oxidation of histidine residues in proteins by reactive oxygen species (ROS). frontiersin.orgnih.govnih.gov This process is a non-enzymatic modification and is distinct from the canonical enzymatic pathways of histidine catabolism. frontiersin.orgnih.gov Research utilizing peptides containing 2-oxohistidine, synthesized via this compound, does not primarily focus on the traditional enzymatic breakdown of histidine but rather on the cellular responses to this oxidative damage. These studies aim to identify proteins that interact with the oxidized histidine residue, thereby elucidating the downstream signaling and metabolic adjustments the cell makes in response to oxidative stress. nih.gov
A pivotal area of this research has been the identification of proteins that specifically bind to 2-oxohistidine-containing peptides. These interactions can shed light on how the cell recognizes and responds to oxidative damage. For instance, studies have employed proteome microarrays to screen for such interactions on a large scale. nih.gov
Detailed Research Findings
A notable study utilized synthetic peptide probes containing 2-oxohistidine to perform a high-throughput interactome screening with an E. coli K12 proteome microarray, which contained over 4,200 individual proteins. nih.gov This research led to the identification of several proteins that bind to the 2-oxohistidine-containing peptides. The findings from this study have provided significant insights into the cellular functions affected by histidine oxidation.
The key findings of this research are summarized below:
Identification of Interacting Proteins: The screening successfully identified ten proteins that specifically interact with the 2-oxohistidine peptide probes. nih.gov
Functional Association: A significant majority of the identified proteins, nine out of the ten, are known to be involved in redox-related cellular functions.
Network Analysis: A functional interactome network analysis revealed that these interacting proteins are enriched in processes such as oxidation-reduction reactions, ion binding, and carbon metabolism. nih.gov This suggests that the presence of 2-oxohistidine may act as a signal that modulates these central metabolic pathways in response to oxidative stress. nih.gov
Consensus Motif: Bioinformatic analysis of the interacting bacterial proteins uncovered a consensus binding motif, which intriguingly shares similarities with a consensus binding motif found in human proteins. nih.gov
These findings underscore the role of 2-oxohistidine not just as a marker of damage, but as a potential signaling molecule that can influence cellular metabolism and redox homeostasis. The use of peptides synthesized with this compound was instrumental in obtaining these insights, providing a powerful tool to probe the complex cellular responses to oxidative modification of proteins. nih.gov
Interactive Data Table: E. coli Proteins Interacting with 2-Oxohistidine Peptides
The following table summarizes the proteins identified in the high-throughput screening study that showed significant interaction with 2-oxohistidine-containing peptide probes. The associated functions highlight the connection between histidine oxidation and key cellular processes.
| Gene Name | Protein Name | Primary Cellular Function | Relevance to Histidine Oxidation |
| Zwf | Glucose-6-phosphate dehydrogenase | Pentose phosphate (B84403) pathway, NADPH production | Provides reducing power to counteract oxidative stress. nih.gov |
| ThrS | Threonyl-tRNA synthetase | Protein biosynthesis | Potential role in the quality control of protein synthesis under stress. nih.gov |
| Eda | Fructose-bisphosphate aldolase | Glycolysis/Gluconeogenesis | Central enzyme in carbon metabolism, a pathway shown to be enriched in the interactome. nih.gov |
| IlvA | Threonine deaminase | Amino acid biosynthesis | Connects amino acid metabolism with cellular stress responses. nih.gov |
| PqqL | Putative metalloprotease | Pyrroloquinoline quinone (PQQ) biosynthesis support | PQQ is a redox cofactor, linking this interaction to cellular redox state. nih.gov |
| YjcF | Uncharacterized protein | Unknown | A novel interaction that warrants further investigation. |
| GltA | Citrate synthase | Citric acid (TCA) cycle | A key enzyme in cellular respiration and energy metabolism. |
| AcnB | Aconitate hydratase 2 | Citric acid (TCA) cycle | An iron-sulfur cluster-containing enzyme, sensitive to oxidative stress. |
| IcdA | Isocitrate dehydrogenase | Citric acid (TCA) cycle, NADPH production | Another source of reducing equivalents for antioxidant defense. |
| SucC | Succinyl-CoA synthetase beta subunit | Citric acid (TCA) cycle | Part of a crucial step in energy metabolism. |
Advanced Analytical Characterization Techniques for Boc L His 2 Oxo Oh and Its Oligomers
Chromatographic Methodologies for Separation and Purity Assessment
Chromatography, particularly HPLC, stands as a cornerstone for the separation and purification of Boc-L-His(2-Oxo)-OH and its derivatives from complex mixtures, such as those generated during synthesis or from biological samples. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis and purification of 2-oxohistidine-containing compounds. stmarys-ca.edu Methods have been developed for the quantitative analysis of 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) using HPLC coupled with detectors like photodiode arrays (PDA) or mass spectrometers. mdpi.com For instance, the purification of synthesized 2-oxo-IDPs can be achieved using amino-functionalized columns, such as a US-Amino column, with a gradient of acetonitrile (B52724) and water. mdpi.com The elution is often monitored by UV absorbance at wavelengths around 250 nm, where the 2-oxo moiety exhibits chromophoric activity. mdpi.com For quantitative analysis, specialized columns like the Intrada Amino Acid column are employed, utilizing a gradient system of acetonitrile with 0.1% formic acid and 100 mM ammonium (B1175870) formate (B1220265) to achieve separation. mdpi.com These methods are sensitive enough to detect femtomole levels of 2-oxo-IDPs in various samples. mdpi.com
Table 1: HPLC Parameters for Analysis of 2-Oxo-Imidazole-Containing Dipeptides (2-oxo-IDPs)
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | Shimadzu LCMS 8060 triple quadrupole mass spectrometer with Nexera X2 UHPLC system | mdpi.com |
| Column | Intrada Amino Acid column (3.0 × 100 mm; Imtakt) | mdpi.com |
| Mobile Phase A | Acetonitrile containing 0.1% formic acid | mdpi.com |
| Mobile Phase B | 100 mM ammonium formate | mdpi.com |
| Flow Rate | 0.6 mL/min | mdpi.com |
| Gradient | 30% B at 0 min, 35% B at 7 min, 99% B at 7.1 min | mdpi.com |
A distinct characteristic of 2-oxohistidine (B12328305) and peptides containing this modification is their behavior in reverse-phase high-performance liquid chromatography (RP-HPLC). Multiple studies have demonstrated that the introduction of the 2-oxo group increases the hydrophobicity of the molecule, leading to longer retention times compared to the corresponding unmodified histidine or histidine-containing peptides. researchgate.net For example, in one study using a C18 reversed-phase column, an oxidized histidine-containing peptide product eluted at approximately 34 minutes, whereas the original peptide eluted at around 33.5 minutes. researchgate.net A similar effect was observed for N-benzoyl-L-histidine, which eluted at ~28 minutes, while its oxidized product, N-benzoyl-L-2-oxohistidine, was retained longer, eluting at ~30 minutes. researchgate.net This increased retention is a reliable indicator of the conversion of histidine to 2-oxohistidine during analytical runs. researchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound and its oligomers. Its high sensitivity and specificity allow for detailed structural analysis.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for confirming the structure of 2-oxohistidine-containing molecules. nih.govresearchgate.net The 2-oxohistidine modification is stable under the conditions of electrospray ionization and subsequent collision-induced dissociation (CID). researchgate.net Analysis of peptides containing 2-oxohistidine reveals a characteristic mass shift of +16 Da relative to the unmodified peptide, which is consistent with the addition of a single oxygen atom. researchgate.net
During MS/MS analysis, specific fragmentation patterns are observed that confirm the location of the modification. For instance, the presence of a b-ion containing the histidine residue with the added oxygen (bₙ+O) is a key diagnostic marker. researchgate.net Researchers have successfully used LC-ESI-MS/MS to analyze various 2-oxo-imidazole dipeptides (2-oxo-IDPs), such as 2-oxo-carnosine and 2-oxo-anserine, and have characterized their specific product ions. mdpi.comnih.gov
Table 2: Multiple Reaction Monitoring (MRM) Parameters for the Quantification of 2-Oxo-IDPs via ESI-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| 2-oxo-carnosine | 243.10 | 196.10 | mdpi.com |
| 2-oxo-anserine | 257.10 | 210.10 | mdpi.com |
| 2-oxo-balenine | 257.10 | 126.05 | mdpi.com |
| 2-oxo-homocarnosine | 257.10 | 124.10 | mdpi.com |
| 2-oxo-homoanserine | 271.15 | 138.10 | mdpi.com |
For highly accurate and precise quantification, stable isotope dilution mass spectrometry is the gold standard. nih.gov This method has been successfully adapted for measuring endogenous levels of 2-oxohistidine-containing dipeptides in various tissues and samples. mdpi.comnih.govresearchgate.net The technique involves spiking a sample with a known quantity of a stable isotope-labeled version of the analyte, such as [¹³C₃,¹⁵N]β-alanine labeled carnosine which is then oxidized to serve as an internal standard. mdpi.comnih.gov Because the stable isotope-labeled standard is chemically identical to the endogenous analyte and co-elutes during chromatography, it can correct for variations in sample extraction, handling, and instrument response. mdpi.comnih.gov Using LC-ESI-MS/MS, the ratio of the signal from the endogenous compound to the signal from the isotope-labeled standard allows for precise and absolute quantification, with limits of quantification reaching the femtomole range (e.g., 100 fmol on-column). nih.gov This high sensitivity and specificity make it an invaluable method for studying the biological roles of 2-oxohistidine derivatives. nih.govresearchgate.net
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Advanced Spectroscopic Methods for Conformational and Electronic Structure Studies
Beyond basic identification, advanced spectroscopic techniques provide deeper insights into the three-dimensional structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed conformational studies on this compound are not extensively documented, NMR remains a crucial tool for structural verification. For the parent compound, N-Boc-L-Histidine, ¹H NMR spectra show characteristic signals for the Boc group protons around 1.3-1.4 ppm, the α-proton around 4.1 ppm, and imidazole (B134444) ring protons between 6.8 and 7.7 ppm. chemicalbook.comscienceopen.com Upon oxidation to the 2-oxo form, significant shifts in the imidazole proton and carbon signals are expected due to the change in the ring's electronic structure. Covalent peptidomimetic inhibitors containing Boc-protected amino acids have been characterized using both ¹H and ¹³C NMR to confirm their structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), and multiple carbonyl (C=O) stretching vibrations. scielo.brnih.gov These would include the urethane (B1682113) C=O of the Boc group (approx. 1680-1720 cm⁻¹), the carboxylic acid C=O (approx. 1700-1725 cm⁻¹), and the C=O of the 2-oxo group within the lactam ring structure (which can be higher, e.g., >1800 cm⁻¹ in strained systems). researchgate.netnih.gov
Table 3: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3300 - 3450 | scielo.br |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | |
| 2-Oxo Carbonyl (C=O) | Stretching | ~1780 - 1850 (strained lactam) | nih.gov |
| Carboxylic Acid Carbonyl (C=O) | Stretching | ~1700 - 1725 | |
| Boc Carbonyl (C=O) | Stretching | ~1680 - 1720 | researchgate.netnih.gov |
UV-Vis Spectroscopy: The introduction of the 2-oxo group to the histidine imidazole ring creates a new chromophore that absorbs light in the ultraviolet region. researchgate.net Studies on the oxidation of histidine show that the formation of the product is accompanied by an increase in absorption at wavelengths longer than 230 nm. researchgate.net This property is exploited in HPLC analyses, where the elution of 2-oxohistidine derivatives is often monitored at or around 250 nm. mdpi.com The absorption of light in this region corresponds to π → π* electronic transitions within the conjugated system of the 2-oxo-imidazole ring. msu.edu
Emerging Analytical Approaches for Oxidized Histidine Residues in Complex Mixtures
The detection and characterization of oxidized histidine residues, such as 2-oxo-histidine, within complex biological mixtures present a significant analytical challenge. The low abundance of these modified species, the potential for isomeric confusion, and the complex sample matrix necessitate the development of highly sensitive and specific analytical methods. acs.orgnih.gov Emerging approaches are increasingly focused on the synergistic use of advanced separation techniques, sophisticated mass spectrometry, and novel detection strategies to accurately identify and quantify these oxidative modifications.
A primary challenge in analyzing oxidized peptides is the potential for misassignment of the modification site, especially when multiple isomers exist. acs.orgnih.gov Traditional collision-induced dissociation (CID) in mass spectrometry can sometimes lead to ambiguous results due to the chemical properties of the oxidized residue. acs.orgnih.gov To overcome this, newer fragmentation techniques and multi-dimensional analytical platforms are being employed.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for identifying amino acid modifications. nih.gov However, the oxidation of a histidine residue can significantly alter the dissociation patterns of peptides, which complicates analysis. acs.org
Electron Transfer Dissociation (ETD): Unlike CID, Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is less sensitive to the peptide's side-chain chemistry. This characteristic makes ETD particularly valuable for correctly identifying oxidized histidine residues, as it can prevent the misassignments that sometimes occur with CID. nih.gov Studies have shown that ETD can more readily and easily avoid these misinterpretations, making it a superior technique for obtaining accurate sequence and modification information for oxidized peptides. nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, is crucial for analyzing complex samples. researchgate.netresearchgate.net These instruments provide the mass accuracy required to distinguish oxidized species from other potential modifications and isobaric interferences. Top-down proteomics, which involves the fragmentation of intact proteins within the mass spectrometer, is an emerging platform with great potential for mapping protein oxidation, though it is currently limited in sensitivity for complex samples. nih.gov
Tandem Mass Spectrometry (MS/MS): MS/MS remains a fundamental tool. The process involves digesting the protein with a proteolytic enzyme and then analyzing the resulting peptides. nih.gov The identification of modified amino acids relies on detecting product ions with mass-to-charge ratios that have shifted from their expected values. nih.gov Optimized liquid chromatography conditions are often required to separate isomeric oxidized peptides before MS/MS analysis. acs.org
Enhanced Liquid Chromatography (LC) Methods
Effective separation is critical before mass spectrometric analysis to reduce the complexity of the sample and resolve isomers.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for separating peptides. mdpi.comnih.gov The oxidation of histidine to 2-oxo-histidine increases its hydrophobicity, leading to an increased retention time on a C18 reversed-phase column. researchgate.netnih.gov This change in chromatographic behavior can be exploited for separation and initial identification.
Cation-Exchange Chromatography: This technique offers an alternative separation mechanism based on charge. It has been successfully used for the determination of free histidine in complex matrices, such as hair care products, by separating the analyte from the complicated background before post-column derivatization and detection. mdpi.com
Sensitive Detection Methods
Electrochemical Detection (ECD): Coupled with RP-HPLC, electrochemical detection provides a highly sensitive and specific method for identifying 2-oxo-histidine. mdpi.comnih.gov This technique has been instrumental in detecting 2-oxo-histidine in oxidatively modified proteins. nih.govnih.gov
Stable Isotope Dilution Method: For accurate quantification, high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) coupled with a stable isotope dilution method is a powerful approach. mdpi.comnih.gov This involves using stable isotope-labeled internal standards for both the native and the oxidized species, enabling highly sensitive and absolute quantification, with detection limits reaching the fmol range. mdpi.com
Research Findings on Oxidized Histidine
Recent research has leveraged these emerging techniques to uncover the role of histidine oxidation in various contexts. For example, novel cross-links initiated by histidine oxidation have been discovered in monoclonal antibodies (mAbs). acs.orgresearchgate.net Detailed peptide mapping revealed covalent cross-links where an oxidized histidine reacts with intact histidine, lysine, or cysteine residues. acs.org
In studies on Cu,Zn-superoxide dismutase (Cu,Zn-SOD) exposed to hydrogen peroxide, nano-HPLC coupled with ESI-Q-TOF-MS analysis showed that specific histidine residues coordinated to the copper ion were oxidized. researchgate.net This highlights the role of metal-catalyzed oxidation at specific protein sites. researchgate.netnih.gov
The table below summarizes key findings from studies utilizing these advanced analytical techniques.
| Technique | Analyte/Matrix | Key Findings | Reference(s) |
| LC-MS/MS (ETD) | Oxidized Peptides | ETD avoids misassignment of oxidized histidine sites common with CID. | nih.gov |
| RP-HPLC-ECD | Oxidized Cu,Zn-SOD hydrolysates | Identified 2-oxo-histidine as a major oxidation product. | nih.gov |
| HPLC-ESI-MS/MS with Isotope Dilution | Imidazole-containing dipeptides (IDPs) and 2-oxo-IDPs in meat | Developed a highly sensitive and absolute quantitative method for 2-oxo-IDPs. | mdpi.com |
| SEC-MS and Peptide Mapping | IgG1 Monoclonal Antibody HMW fractions | Discovered novel cross-links between oxidized histidine and intact histidine, lysine, or cysteine. | acs.org |
| Nano-HPLC-ESI-Q-TOF-MS/MS | H2O2-treated Cu,Zn-SOD | Revealed specific oxidation of copper-coordinated histidine residues. | researchgate.net |
| Cation-Exchange Chromatography with Post-Column Derivatization | Free Histidine in Hair Care Products | Enabled accurate and precise determination of free histidine in a complex matrix. | mdpi.com |
These emerging analytical approaches provide powerful tools for the detailed characterization of this compound and its oligomers in complex mixtures. The combination of high-resolution separation, advanced mass spectrometry fragmentation techniques, and sensitive detection methods is essential for advancing our understanding of the role of histidine oxidation in various chemical and biological systems.
Future Research Directions and Theoretical Perspectives on Boc L His 2 Oxo Oh
Exploration of Novel Synthetic Pathways for Highly Specific 2-Oxohistidine (B12328305) Incorporation
The current standard for incorporating 2-oxohistidine relies on solid-phase peptide synthesis (SPPS) using pre-formed building blocks like Boc-L-His(2-Oxo)-OH. While effective, future research is focused on developing more sophisticated and versatile strategies that offer enhanced specificity, yield, and compatibility with biological systems.
Key research frontiers include:
Advanced Orthogonal Protection Schemes: The stability of the 2-oxo-imidazole ring during the repeated deprotection steps of SPPS is a significant consideration. Future work will involve the development and implementation of novel protecting groups for the N-τ position of the 2-oxo-imidazole that are orthogonal not only to the N-α-Boc group but also to a wider array of side-chain protecting groups. This would enable the synthesis of highly complex peptides containing multiple, uniquely modifiable non-canonical amino acids.
Enzymatic Ligation Methodologies: Chemoenzymatic synthesis represents a powerful future direction. The exploration of engineered ligases, such as sortase or butelase, could enable the specific ligation of a 2-oxohistidine-containing peptide fragment onto a larger protein or peptide segment under mild, aqueous conditions. This approach would bypass the limitations of full-length chemical synthesis for very large proteins.
Genetic Code Expansion: The ultimate goal for site-specific incorporation is the expansion of the genetic code. This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes 2-oxohistidine and directs its incorporation during ribosomal protein synthesis in living cells. Success in this area would allow for the production of proteins with a precisely placed 2-oxohistidine residue in vivo, opening the door to studying its effects within a native cellular context.
The table below compares the attributes of current and future-facing synthetic methodologies.
| Methodology | Specificity | Scalability | Biological Compatibility | Key Challenge |
|---|---|---|---|---|
| Current: SPPS with this compound | High (Site-Specific) | Moderate | Low (In Vitro Only) | Protecting group stability; peptide length limitations. |
| Future: Enzymatic Ligation | Very High (Site-Specific) | Low to Moderate | High (Aqueous, Mild pH) | Enzyme substrate specificity and ligation efficiency. |
| Future: Genetic Code Expansion | Absolute (Codon-Specific) | High (Cellular Production) | Absolute (In Vivo) | Engineering a highly specific, efficient synthetase/tRNA pair. |
Expanding the Scope of Peptide and Protein Engineering with 2-Oxohistidine Moieties
The incorporation of 2-oxohistidine via this compound introduces a unique chemical functionality into the protein backbone. Future research will leverage its distinct properties to move beyond its role as a simple marker of oxidative damage.
Prospective applications include:
Next-Generation Covalent Probes: The 2-oxo-imidazole ring is an α,β-unsaturated carbonyl system, making it a Michael acceptor. This reactivity can be harnessed to design highly specific covalent inhibitors. Future research will focus on positioning the 2-oxohistidine residue within a peptide scaffold to irreversibly bind to a nucleophilic residue (e.g., Cysteine, Lysine) in the active site of a target enzyme. This strategy is a cornerstone of modern targeted covalent drug discovery.
Bioorthogonal Conjugation Handles: The unique reactivity of the 2-oxo moiety could be exploited as a novel bioorthogonal handle. Research is needed to identify reaction partners that are selectively reactive with the 2-oxo-imidazole ring under physiological conditions but inert to all other biological functional groups. Success would provide a new tool for site-specific protein labeling with fluorophores, imaging agents, or polyethylene (B3416737) glycol (PEG) for therapeutic applications.
Modulation of Protein Structure and Function: Replacing a native histidine with 2-oxohistidine fundamentally alters the local electronic environment. The 2-oxo group changes the pKa, hydrogen bonding capacity, and aromaticity of the side chain. Future studies will systematically use this substitution to fine-tune protein stability, modulate enzyme catalytic activity, or alter protein-protein interaction interfaces in a predictable manner.
The table below outlines potential engineering applications for the 2-oxohistidine moiety.
| Application | Underlying Chemical Principle | Potential Outcome |
|---|---|---|
| Targeted Covalent Inhibitors | Michael Addition Reactivity | Highly selective and potent enzyme inhibitors for therapeutics. |
| Site-Specific Bioconjugation | Unique Electrophilicity / Bioorthogonal Reaction | Precisely labeled proteins for imaging, diagnostics, and drug delivery. |
| Allosteric Modulation | Altered pKa and H-Bonding | Fine-tuning of protein activity and stability for synthetic biology. |
| Biomaterial Cross-linking | Covalent reaction with polymer nucleophiles | Hydrogels and smart materials with tunable mechanical properties. |
Computational and Theoretical Modeling of 2-Oxohistidine Reactivity and Interactions
To guide and accelerate experimental work, computational and theoretical chemistry offers indispensable tools. Future research will increasingly rely on in silico models to predict the behavior of 2-oxohistidine-containing peptides before undertaking complex and costly synthesis.
Key theoretical approaches include:
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to precisely model the electronic structure of the 2-oxo-imidazole ring. These calculations can predict the electrophilicity of the carbon atoms, calculate the energy barriers for Michael addition with various biological nucleophiles (e.g., thiols, amines), and rationalize its reactivity profile.
Docking and Free Energy Calculations: When designing covalent inhibitors, molecular docking can predict the binding pose of a 2-oxohistidine peptide within a target's active site. Subsequent QM/MM (Quantum Mechanics/Molecular Mechanics) or free energy perturbation (FEP) calculations can then model the covalent bond-forming step, providing quantitative predictions of binding affinity and reaction rates to guide the design of more potent molecules.
The following table summarizes the application of computational methods to the study of 2-oxohistidine.
| Computational Method | Research Question Addressed | Predicted Output / Insight |
|---|---|---|
| Density Functional Theory (DFT) | What is the intrinsic reactivity of the 2-oxo-imidazole ring? | Atomic charges, orbital energies, reaction energy barriers. |
| Molecular Dynamics (MD) | How does 2-Oxo-His affect protein structure and flexibility? | Conformational ensembles, hydrogen bond dynamics, RMSF. |
| Molecular Docking | How does a 2-Oxo-His peptide bind to its protein target? | Predicted binding poses and key intermolecular interactions. |
| QM/MM Simulations | What is the mechanism and rate of covalent bond formation? | Transition state structures and activation free energies. |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Biological Systems
The true impact of this compound will be realized through synergistic, interdisciplinary research that bridges the gap between the chemical lab and biological systems. The molecule is not an end in itself but a key that unlocks new questions and capabilities at this interface.
Future interdisciplinary programs will likely focus on:
Chemical Biology of Oxidative Stress: Synthetic chemists will use this compound to build sophisticated peptide probes, while cell biologists and biochemists will use these probes to investigate the specific proteins that are susceptible to histidine oxidation in disease models (e.g., neurodegeneration, inflammation). This collaboration can help identify novel biomarkers and therapeutic targets associated with oxidative damage.
Medicinal Chemistry and Pharmacology: The design of 2-oxohistidine-based covalent drugs requires a tight feedback loop between synthetic chemists, computational modelers, and pharmacologists. Synthesis provides the molecules, computation predicts their behavior, and pharmacological assays validate their efficacy and selectivity in cellular and animal models.
Biomaterials Science and Bioengineering: The ability to incorporate a reactive handle like 2-oxohistidine into recombinant proteins opens avenues in materials science. Researchers can design self-assembling protein-based hydrogels that cross-link via 2-oxohistidine chemistry, or create biosensor surfaces where proteins are covalently and site-specifically immobilized to enhance signal and stability.
This integrated approach ensures that advances in the synthesis and understanding of this single chemical building block are rapidly translated into powerful new tools and concepts across the scientific spectrum.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Boc-L-His(2-Oxo)-OH with high purity?
- Methodology : Synthesis typically involves protecting the histidine imidazole group with a Boc (tert-butoxycarbonyl) moiety, followed by selective oxidation of the 2-position using metal-catalyzed oxidation (e.g., Cu²⁺/H₂O₂). Post-reaction, purification via reversed-phase HPLC or column chromatography is critical to isolate the oxidized product. Characterization should include LC-MS/MS for mass confirmation and NMR (¹H/¹³C) to verify structural integrity .
- Key Considerations : Ensure rigorous exclusion of reducing agents during synthesis to prevent undesired side reactions. Monitor oxidation kinetics via UV-Vis spectroscopy to optimize reaction time and yield .
Q. How can researchers validate the identity and purity of this compound?
- Analytical Workflow :
- Mass Spectrometry : Use high-resolution LC-MS/MS to confirm the molecular ion ([M+H]⁺ at m/z 255.27) and fragmentation patterns unique to 2-oxo modification .
- Chromatography : Compare retention times with standards using C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- NMR : Assign peaks for the oxo group (δ ~9.5 ppm for imidazole protons) and Boc-protected α-amine (δ ~1.4 ppm for tert-butyl group) .
Q. What are the primary applications of this compound in biochemical studies?
- Oxidative Stress Biomarker : This derivative serves as a stable marker for metal-catalyzed histidine oxidation in proteins, particularly in aging and neurodegenerative disease models .
- Peptide Probes : Incorporate into synthetic peptides to study oxidative post-translational modifications (PTMs) and their effects on protein function .
Advanced Research Questions
Q. How can researchers design experiments to study the role of 2-oxohistidine in protein misfolding?
- Experimental Design :
Model Systems : Use recombinant proteins (e.g., superoxide dismutase) with site-specific 2-oxohistidine incorporation via solid-phase peptide synthesis .
Functional Assays : Measure changes in enzymatic activity or aggregation propensity using circular dichroism (CD), thioflavin T fluorescence, or native PAGE .
Cross-Linking Analysis : Investigate metal-mediated His-Lys cross-links using Edman degradation or tandem MS to identify modified residues .
- Data Interpretation : Compare oxidative damage in wild-type vs. 2-oxo-modified proteins under varying redox conditions (e.g., H₂O₂ concentration, pH) .
Q. What methodological challenges arise when quantifying 2-oxohistidine in complex biological samples?
- Challenges :
- Low Abundance : 2-Oxohistidine is a minor PTM, requiring enrichment strategies (e.g., immunoaffinity with anti-2-oxo-His antibodies) prior to LC-MS/MS .
- Matrix Interference : Co-eluting metabolites or oxidized lipids can obscure detection. Use hydrophilic interaction liquid chromatography (HILIC) to improve separation .
Q. How do discrepancies in reported oxidation mechanisms for histidine residues impact experimental reproducibility?
- Contradiction Analysis :
- Study Variability : Some reports attribute 2-oxo formation to hydroxyl radicals (•OH), while others emphasize singlet oxygen (¹O₂) pathways. Reconcile by replicating experiments under controlled radical scavenger conditions (e.g., mannitol for •OH, sodium azide for ¹O₂) .
- Metal Dependence : Conflicting data on Cu²⁺ vs. Fe²⁺ catalysis may stem from buffer composition (e.g., phosphate chelates metals). Standardize metal ion concentrations and use EDTA-free buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
